![molecular formula C24H17FN4O3S B2803189 2-Amino-6-(4-fluorobenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893293-01-1](/img/structure/B2803189.png)
2-Amino-6-(4-fluorobenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-(4-fluorobenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C24H17FN4O3S and its molecular weight is 460.48. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-6-(4-fluorobenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-(4-fluorobenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Gene Editing and CRISPR-Cas Systems
The compound’s unique structure suggests potential applications in gene editing. Researchers are investigating its role as a modulator of CRISPR-Cas systems, which are revolutionary tools for precise genome editing. By targeting specific DNA sequences, this compound could enhance or inhibit CRISPR activity, leading to more efficient and accurate gene modifications .
Neuroleptic Drug Development
The synthesis of novel benzamides often involves 2-amino-6-fluorobenzoic acid derivatives. In this context, our compound could serve as a precursor for developing neuroleptic drugs. Its structural features may influence neurotransmitter receptors, making it a promising candidate for treating neurological disorders .
Anticancer Agents
The presence of both pyridine and benzothiazine moieties suggests potential anticancer properties. Researchers are exploring its effects on cancer cell lines, aiming to identify mechanisms of action and develop targeted therapies. The compound’s ability to interfere with cell signaling pathways makes it an exciting avenue for further investigation .
Antimicrobial Activity
Given the increasing threat of antibiotic resistance, scientists are actively seeking new antimicrobial agents. Our compound’s unique scaffold could inhibit bacterial or fungal growth by disrupting essential cellular processes. Preliminary studies indicate promising results, but further research is needed to validate its efficacy .
Anti-inflammatory and Immunomodulatory Effects
The fused pyrano-benzothiazine ring system may interact with immune receptors, affecting inflammatory responses. Researchers are studying its potential as an anti-inflammatory agent or immunomodulator. Understanding its interactions with immune cells could lead to novel therapies for autoimmune diseases .
Cardiovascular Applications
The compound’s structural diversity suggests potential cardiovascular applications. Researchers are investigating its effects on blood vessels, platelet aggregation, and cardiac function. It may act as a vasodilator, antiplatelet agent, or even protect against ischemic events .
Photodynamic Therapy (PDT)
Certain benzothiazine derivatives exhibit photodynamic properties. Our compound could be explored as a photosensitizer in PDT—a noninvasive cancer treatment that uses light to activate cytotoxic agents selectively within tumor cells. Its absorption and emission properties make it an intriguing candidate for PDT research .
Antiviral Agents
The compound’s heterocyclic structure may interfere with viral replication processes. Researchers are investigating its potential as an antiviral agent against specific viruses. Its unique combination of functional groups could lead to the development of novel therapies for viral infections .
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds, including those with an indole nucleus, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, contributing to its biological activity.
Mode of Action
It is synthesized via a three-component interaction of 1h-2,1-benzothiazin-4 (3h)-one 2,2-dioxide with arylcarbaldehydes and active methylene nitriles . This suggests that the compound might interact with its targets through a similar multi-component mechanism.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound could have diverse molecular and cellular effects.
properties
IUPAC Name |
2-amino-6-[(4-fluorophenyl)methyl]-5,5-dioxo-4-pyridin-3-yl-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O3S/c25-17-9-7-15(8-10-17)14-29-20-6-2-1-5-18(20)22-23(33(29,30)31)21(16-4-3-11-28-13-16)19(12-26)24(27)32-22/h1-11,13,21H,14,27H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOGMMZOAZBEAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CN=CC=C4)S(=O)(=O)N2CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-(4-fluorobenzyl)-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

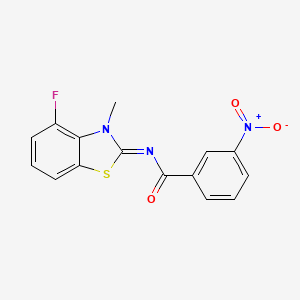
![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(4-chlorophenyl)ethenyl]indeno[1,2-b]pyridin-5-one](/img/structure/B2803108.png)
![2-[(4Ar,8aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]acetic acid](/img/structure/B2803109.png)
![Ethyl 2-{[1-allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B2803110.png)

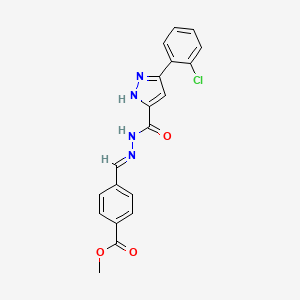
![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B2803115.png)
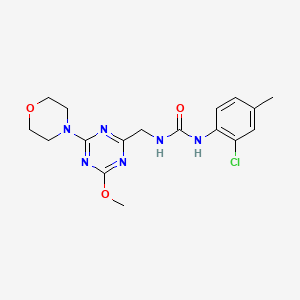

![N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]but-2-ynamide](/img/structure/B2803122.png)
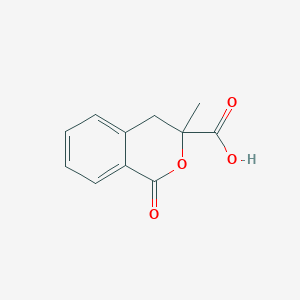
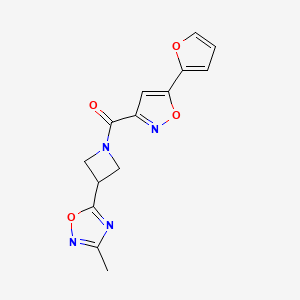
![2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-6-ethyl-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2803127.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2803129.png)